molecular formula C21H21N3O4 B609161 ML381

ML381

Cat. No.: B609161
M. Wt: 379.4 g/mol
InChI Key: JMYDHMCYZKRDPD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ML381 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes:

Chemical Reactions Analysis

ML381 undergoes various chemical reactions, including:

Scientific Research Applications

ML381 is widely used in scientific research due to its selectivity and central nervous system penetrance. Its applications include:

Mechanism of Action

ML381 exerts its effects by selectively binding to and antagonizing the muscarinic acetylcholine receptor subtype M5. This interaction inhibits the receptor’s normal function, allowing researchers to study the physiological and pathological roles of this receptor in the central nervous system .

Comparison with Similar Compounds

ML381 is unique due to its high selectivity for the muscarinic acetylcholine receptor subtype M5 and its ability to penetrate the central nervous system. Similar compounds include:

This compound stands out due to its specific targeting and research applications, making it a valuable tool in neuroscience and pharmacological studies.

Properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYDHMCYZKRDPD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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